2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide
CAS No.: 1421513-72-5
Cat. No.: VC4830313
Molecular Formula: C16H15Cl2NO4S
Molecular Weight: 388.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421513-72-5 |
|---|---|
| Molecular Formula | C16H15Cl2NO4S |
| Molecular Weight | 388.26 |
| IUPAC Name | 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |
| Standard InChI Key | DYKPUCYCBFGHQJ-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide, reflects its hybrid structure. The benzenesulfonamide backbone is substituted at the 2- and 5-positions with chlorine atoms, while the N-linked ethyl group incorporates a hydroxyl substituent and a 2,3-dihydrobenzofuran ring . The SMILES notation further delineates its connectivity, emphasizing the non-coplanar arrangement of the aromatic systems due to steric and electronic effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 388.26 g/mol | |
| CAS Registry | 1421513-72-5 | |
| IUPAC Name | 2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis involves coupling a sulfonamide precursor with a 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl moiety under controlled conditions. Key steps include:
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Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with a dihydrobenzofuran-containing amine derivative.
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Hydroxyl Group Protection: Use of temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions.
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Deprotection and Purification: Acidic or basic workup to yield the final product, followed by chromatographic purification.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but risk decomposition |
| pH | 7.5–8.5 | Alkaline conditions favor nucleophilic substitution |
| Reaction Time | 12–24 hours | Prolonged durations improve conversion but may reduce selectivity |
Biological Activity and Mechanism of Action
Hypothesized Targets
As a benzenesulfonamide derivative, the compound likely inhibits enzymes or receptors involved in inflammatory cascades. Potential targets include:
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Cyclooxygenase-2 (COX-2): Sulfonamides often exhibit COX-2 selectivity, reducing prostaglandin synthesis .
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Carbonic Anhydrase Isoforms: The sulfonamide group coordinates zinc ions in catalytic sites, impairing enzyme activity .
Structural-Activity Relationships (SAR)
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Chlorine Substituents: The 2,5-dichloro configuration enhances lipophilicity and membrane permeability compared to monosubstituted analogs .
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Dihydrobenzofuran Moiety: The fused oxygen heterocycle introduces rigidity, potentially improving target binding through van der Waals interactions.
Pharmacological and Toxicological Considerations
ADME Profiling
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Absorption: Moderate molecular weight (388.26 g/mol) and lipophilicity suggest oral bioavailability, though solubility limitations may necessitate prodrug strategies .
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Metabolism: Likely hepatic glucuronidation or sulfation, with chlorine atoms resisting oxidative degradation.
Toxicity Risks
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